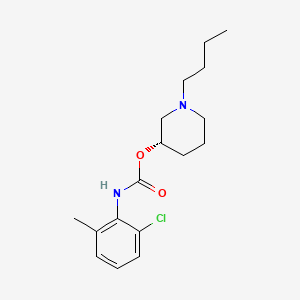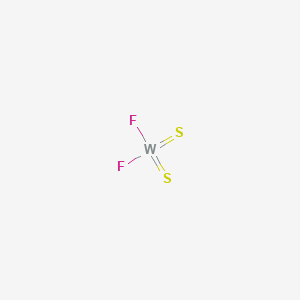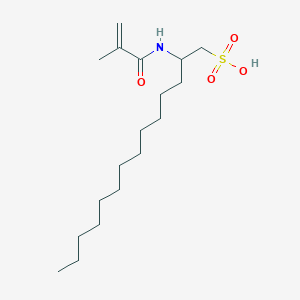
2-(2-Methylprop-2-enoylamino)tetradecane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methacryloylamino)-1-tetradecanesulfonic acid is a synthetic organic compound that belongs to the class of methacrylamide derivatives It is characterized by the presence of a methacryloyl group attached to an amino group, which is further connected to a tetradecanesulfonic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloylamino)-1-tetradecanesulfonic acid typically involves the reaction of methacryloyl chloride with 1-tetradecanesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(Methacryloylamino)-1-tetradecanesulfonic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methacryloylamino)-1-tetradecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The methacryloyl group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methacryloylamino)-1-tetradecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials and hydrogels for tissue engineering and drug delivery.
Medicine: Investigated for its potential use in drug formulations and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 2-(Methacryloylamino)-1-tetradecanesulfonic acid involves its interaction with specific molecular targets and pathways. The methacryloyl group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and functionality to the resulting materials. The sulfonic acid group enhances the compound’s solubility and reactivity, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Methacryloyl chloride: A precursor used in the synthesis of methacryloyl derivatives.
1-Tetradecanesulfonic acid: A sulfonic acid used in the synthesis of surfactants and detergents.
Methacrylamide: A related compound used in the synthesis of polymers and hydrogels.
Uniqueness
2-(Methacryloylamino)-1-tetradecanesulfonic acid is unique due to its combination of a methacryloyl group and a long-chain sulfonic acid. This combination imparts distinct chemical properties, such as enhanced solubility, reactivity, and the ability to form cross-linked networks. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H35NO4S |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoylamino)tetradecane-1-sulfonic acid |
InChI |
InChI=1S/C18H35NO4S/c1-4-5-6-7-8-9-10-11-12-13-14-17(15-24(21,22)23)19-18(20)16(2)3/h17H,2,4-15H2,1,3H3,(H,19,20)(H,21,22,23) |
Clave InChI |
QFEUFDXZOOTKJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CS(=O)(=O)O)NC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


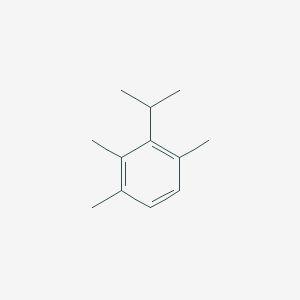
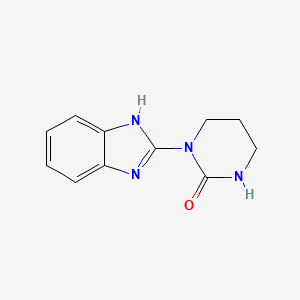

![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
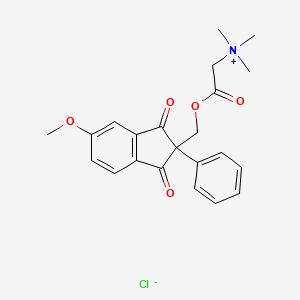
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
methanone](/img/structure/B15343943.png)
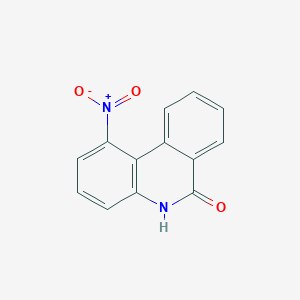

![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
